molecular formula C14H20N6O6S B3025863 5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine CAS No. 29907-86-6

5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine

Cat. No. B3025863
CAS RN: 29907-86-6
M. Wt: 400.41 g/mol
InChI Key: UCALNDAYBFUTCI-AVGQJNJTSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as sulfonimidates, has been explored. These compounds are synthesized from sulfur(II), sulfur(IV), and sulfur(VI) reagents and have been utilized as precursors for other important organosulfur compounds .

Scientific Research Applications

Carbon Nanotube Functionalization

SAHO has been investigated for its potential in functionalizing single-walled carbon nanotubes (SWCNTs). Photoluminescence spectroscopy has been employed as an efficient technique for detecting and imaging functionalized carbon nanotubes. Given the growth in nanotechnology and the production of carbon nanotubes, understanding their interaction with organic materials is crucial. This research contributes to environmental safety and potential applications of SWCNTs .

Asymmetric N-Heterocycle Synthesis

SAHO, specifically its enantiopure tert-butanesulfinamide form, plays a pivotal role in asymmetric N-heterocycle synthesis via sulfinimines. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are relevant to natural products and therapeutically applicable molecules. Researchers have explored this area extensively from 2010 to 2020 .

Amine Protection and Deprotection

SAHO’s sulfinyl group serves as a base-stable and nucleophile-stable amine-protecting group during silyl group deprotection. This property has implications in organic synthesis, where protecting groups play a crucial role in controlling reactivity and selectivity .

Saho Corpus and Verb Conjugation

In linguistics, the Saho language has a “Saho Corpus” that includes a semi-automatic morphological analysis module (SaCoFlexor). This module generates inflection forms of Saho verbs, particularly those in class 1 (C-I). The SaCoFlexor aids in understanding verb conjugation patterns and contributes to language research .

Computational Materials Science

Ding-Fu Shao’s research focuses on computational materials science, aiming to understand fundamental properties of quantum materials. While not directly related to SAHO, this broader field highlights the importance of computational approaches in scientific research .

Safety and Hazards

The safety data sheet for a similar compound, Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, indicates that it can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective clothing when handling the substance .

Future Directions

The development of drugs based on imidazole and benzimidazole bioactive heterocycles, which are similar to the structure of 5’-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5’-deoxy-adenosine, is an increasingly active and attractive topic of medicinal chemistry . This suggests that there may be potential for future research and development in this area.

properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfinyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O6S/c15-6(14(23)24)1-2-27(25)3-7-9(21)10(22)13(26-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+,27?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCALNDAYBFUTCI-AVGQJNJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)CCC(C(=O)O)N)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CS(=O)CC[C@@H](C(=O)O)N)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfinyl]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine
Reactant of Route 2
5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine
Reactant of Route 3
5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine
Reactant of Route 4
5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine
Reactant of Route 5
5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine
Reactant of Route 6
5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine

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